
6-Ethenylidenedecan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenylidenedecan-4-OL is an organic compound with the molecular formula C12H22O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethenylidene group and a decan-4-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenylidenedecan-4-OL can be achieved through various methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to produce the desired alcohol.
Another method involves the hydroboration-oxidation of alkenes. In this process, an alkene undergoes hydroboration with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethenylidenedecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
6-Ethenylidenedecan-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethenylidenedecan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethenylidene group can participate in various chemical reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
6-Ethenylidenedecan-4-OL can be compared with other similar compounds, such as:
Decan-4-ol: Lacks the ethenylidene group, making it less reactive in certain chemical reactions.
Ethenylidenedecan-1-OL: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.
The presence of the ethenylidene group in this compound makes it unique and more versatile in various chemical reactions compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a subject of interest in scientific research.
Propiedades
Número CAS |
821782-62-1 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-4-7-9-11(6-3)10-12(13)8-5-2/h12-13H,3-5,7-10H2,1-2H3 |
Clave InChI |
WPXXJROWIQCMPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C)CC(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



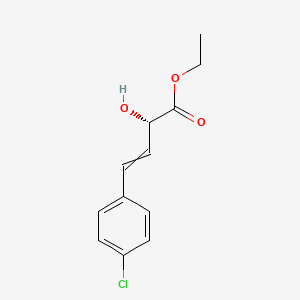
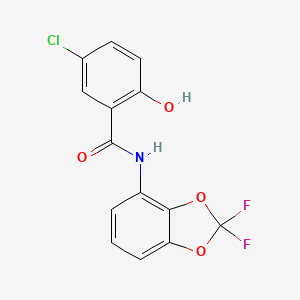
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
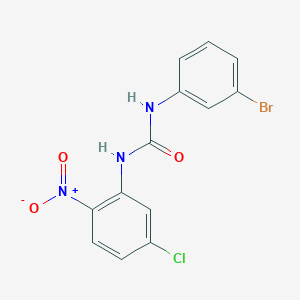

![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
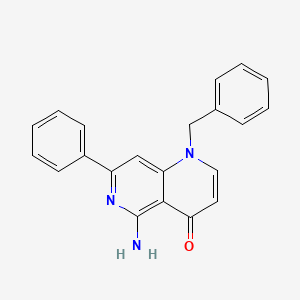
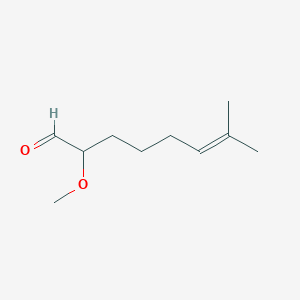
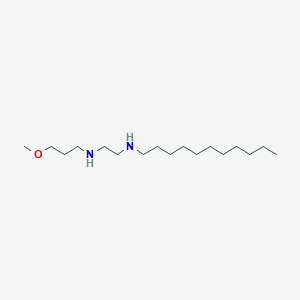
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)

